5-Bromo-1H-indazole-7-carboxylic acid

Beschreibung

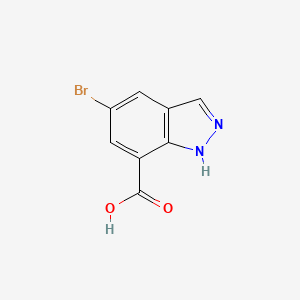

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUQNYHXNSYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696179 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953409-99-9 | |

| Record name | 5-Bromo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Indazole derivatives, which include 5-bromo-1h-indazole-7-carboxylic acid, have been found to interact with various biological targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets. This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the progression of diseases such as cancer.

Biochemische Analyse

Biochemical Properties

5-Bromo-1H-indazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound interacts with kinases, such as checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), which are involved in cell cycle regulation and DNA damage response. The nature of these interactions typically involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound can alter the signaling pathways involved in inflammation and pain. Furthermore, its interaction with CHK1 and CHK2 can lead to changes in gene expression related to cell cycle arrest and apoptosis, thereby affecting cellular proliferation and survival. These effects highlight the potential of this compound as a therapeutic agent in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the bromine atom at the 5-position and the carboxylic acid group at the 7-position of the indazole ring facilitate binding to the active sites of enzymes like COX-2 and kinases such as CHK1 and CHK2. This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in the inflammatory response and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, which can affect its potency and efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of inflammation and cancer

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Additionally, the therapeutic window of this compound needs to be carefully evaluated to minimize potential toxicities while maximizing its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the bioavailability and activity of this compound in biological systems. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites involved in inflammation and cell cycle regulation. Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties of this compound in drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and binding affinity to cellular proteins. These properties play a critical role in determining the efficacy and specificity of this compound in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm and nucleus. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biologische Aktivität

5-Bromo-1H-indazole-7-carboxylic acid is a significant compound within the indazole family, characterized by its bromine atom at the 5-position and a carboxylic acid group at the 7-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. Research has revealed various mechanisms through which this compound exerts its biological effects, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory activities.

Targeted Biological Pathways:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Notable mechanisms include:

- Kinase Inhibition: Indazole derivatives, including this compound, have been shown to inhibit various kinases such as Chk1 and Chk2, which play pivotal roles in cell cycle regulation and DNA damage response .

- Antiproliferative Effects: The compound has demonstrated significant antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have shown that modifications to the indazole scaffold can enhance its potency against specific cancer targets .

Biological Activities

Anticancer Activity:

this compound has been evaluated for its anticancer properties across various studies. Here are some key findings:

- Inhibition of Cancer Cell Growth: The compound has shown effective inhibition of cancer xenografts in vivo, suggesting a promising application in cancer therapy .

- Structure-Activity Relationship (SAR): Research indicates that specific substitutions on the indazole ring can significantly enhance the compound's inhibitory effects on cancer cell proliferation. For example, derivatives with fluorine substituents exhibited superior enzymatic activity against fibroblast growth factor receptors (FGFRs) with IC50 values as low as 2.9 nM .

Antimicrobial Properties:

The compound also exhibits antimicrobial activity. Studies suggest that it can inhibit bacterial growth, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects:

Research into the anti-inflammatory properties of this compound suggests it may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .

Data Table: Biological Activity Summary

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits growth of cancer cell lines; effective against xenografts | IC50 < 15 nM |

| Antimicrobial | Exhibits inhibitory effects on bacterial strains | Specific values vary |

| Anti-inflammatory | Modulates inflammatory pathways | Not specified |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- In Vivo Studies: A study demonstrated that derivatives of this compound effectively delayed tumor growth in mouse models, highlighting its potential as an anticancer agent .

- Enzymatic Inhibition Assays: Compounds derived from this compound were tested for their ability to inhibit specific kinases involved in cancer progression. Results indicated strong inhibitory activity with IC50 values ranging from 15 nM to over 600 nM depending on structural modifications .

- Molecular Docking Studies: Computational studies have predicted binding affinities of the compound to various biological targets, providing insights into its mechanism of action and guiding future drug design efforts.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1H-indazole-7-carboxylic acid (BICA) is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article provides a comprehensive overview of the applications of BICA, focusing on its role in medicinal chemistry, materials science, and biological research.

Chemical Properties and Structure

This compound is an indazole derivative characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 7-position. Its molecular formula is C_8H_6BrN_3O_2, and it has a molecular weight of 244.06 g/mol. The presence of both halogen and carboxylic acid functionalities makes it a versatile building block in organic synthesis.

Anticancer Activity

BICA has been investigated for its potential anticancer properties. Research has shown that indazole derivatives can inhibit specific kinases associated with cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that BICA exhibits significant inhibitory activity against certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have indicated that BICA possesses activity against various bacterial strains, including resistant strains. This property is particularly relevant in the context of rising antibiotic resistance. A study published in Pharmaceutical Biology reported that BICA demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential for further development into antimicrobial therapies .

Neurological Disorders

Recent research has explored the neuroprotective effects of BICA. It has been hypothesized that indazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and depression. A study in Neuroscience Letters indicated that BICA could enhance cognitive function in animal models, warranting further exploration into its mechanisms of action .

Organic Electronics

BICA's unique electronic properties have led to its investigation in the field of organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research published in Advanced Functional Materials outlined the synthesis of BICA-based materials that exhibited enhanced charge transport properties, making them promising candidates for next-generation electronic devices .

Polymer Chemistry

In polymer chemistry, BICA can serve as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. A study published in Polymer Chemistry highlighted how BICA-modified polymers exhibited superior performance compared to unmodified counterparts, suggesting its utility in developing advanced materials .

Case Study 1: Anticancer Research

In a notable case study, researchers synthesized a series of indazole derivatives based on BICA and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the BICA structure significantly enhanced anticancer activity, leading to the identification of several promising candidates for further development .

Case Study 2: Antimicrobial Efficacy

Another case study focused on evaluating the antimicrobial efficacy of BICA against multi-drug resistant bacteria. The study utilized both disk diffusion and broth microdilution methods to assess bacterial inhibition. The findings confirmed that BICA exhibited potent antibacterial activity, suggesting its potential application as an alternative treatment strategy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- Bromine at position 5 (as in the reference compound) is common in kinase inhibitors, whereas bromine at position 3 (e.g., 3-Bromo-1H-indazole-7-carboxylic acid) may introduce steric hindrance .

- Carboxylic acid at position 7 vs. 3 alters hydrogen-bonding patterns, impacting target affinity .

Ester vs. Acid: Esters (e.g., methyl or ethyl carboxylates) exhibit higher lipophilicity, making them preferable for prodrug designs .

Core Structure Variations: Indole analogs (e.g., 5-Bromo-1H-indole-7-carboxylic acid) lack the second nitrogen in indazole, reducing polarity and hydrogen-bond donor capacity .

Biological Implications :

Vorbereitungsmethoden

Direct Bromination of Indazole Carboxylic Acid Precursors

One classical approach to prepare bromo-substituted indazole carboxylic acids involves the electrophilic bromination of indazole carboxylic acid derivatives under acidic conditions.

- Starting Material: Indazole-7-carboxylic acid (or closely related positional isomers).

- Reagents: Bromine dissolved in glacial acetic acid.

- Conditions: Heating at 90–120 °C for extended periods (e.g., 16 hours).

- Workup: Cooling the reaction mixture, quenching in ice water, filtration, washing with cold water, and drying under vacuum.

This method yields 5-bromo-1H-indazole-7-carboxylic acid as a solid with high purity and good yield (typically around 85-90%).

| Parameter | Details |

|---|---|

| Starting Material | Indazole-7-carboxylic acid |

| Brominating Agent | Bromine in glacial acetic acid |

| Temperature | 90–120 °C |

| Reaction Time | 16 hours |

| Yield | ~87.5% |

| Product Form | White solid |

- The reaction proceeds via electrophilic aromatic substitution, preferentially brominating the 5-position on the indazole ring due to electronic and steric factors.

- The use of glacial acetic acid as solvent promotes solubility and reaction efficiency.

- This method is well-documented in patents and chemical synthesis references.

Esterification and Subsequent Functionalization

To improve solubility or modify reactivity, the carboxylic acid group at the 7-position can be converted into esters (e.g., methyl esters) before further reactions.

- Esterification: Treatment of this compound with methanol under acidic conditions yields methyl ester derivatives.

- Subsequent Reactions: These esters can undergo Suzuki cross-coupling to introduce heteroaryl groups at the 5-position.

This approach allows for the synthesis of more complex derivatives and facilitates purification and characterization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | Indazole-7-carboxylic acid | Bromine, glacial acetic acid, 90–120 °C, 16 h | This compound | ~87.5 | Simple, high yield, classical method |

| Suzuki Cross-Coupling | This compound or ester | Pd(dppf)Cl2 catalyst, K2CO3 base, DME solvent, 80 °C, 2-4 h | 5-(heteroaryl)-1H-indazole-7-carboxylic acid derivatives | 50-85 | Enables functionalization at 5-position |

| Esterification + Cross-Coupling | This compound | Methanol, acid catalyst (esterification), then Suzuki conditions | Ester derivatives and further coupled products | Variable | Improves solubility and reactivity |

Research Findings and Observations

- The electrophilic bromination method is reliable for introducing bromine at the 5-position without affecting the carboxylic acid at the 7-position.

- Suzuki-Miyaura cross-coupling is effective for functionalizing the 5-bromoindazole core, allowing the introduction of various aryl and heteroaryl groups, expanding the chemical space for drug discovery.

- Catalyst choice critically affects yield and reaction time; Pd(dppf)Cl2 is superior to other palladium catalysts tested.

- The presence of protecting groups (e.g., Boc on pyrrole boronic acid) enhances coupling efficiency.

- Side reactions such as deacylation or protodeboronation can reduce yields, particularly with sensitive substrates.

- Esterification of the carboxylic acid group before coupling can provide additional synthetic flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.